molecular formula C12H19Cl2N3O2 B2877550 tert-Butyl 3-(chloromethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate hydrochloride CAS No. 2309469-42-7

tert-Butyl 3-(chloromethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate hydrochloride

Cat. No. B2877550
CAS RN: 2309469-42-7
M. Wt: 308.2
InChI Key: OTIIDIMOCXSJIJ-UHFFFAOYSA-N
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Description

This compound is likely a derivative of pyrazolo[4,3-c]pyridine, which is a type of heterocyclic compound . Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring. They are often associated with drug structures due to their diverse range of chemical and biological activities .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through reactions involving aminopyrazole derivatives . For example, N-Boc-4-aminopyrazole-5-carbaldehydes can react with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux to form pyrazolo[4,3-b]pyridine-6-carboxylates, which can then be converted to the corresponding tert-butyl carboxylates via intermediate carboxylic acids .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography , which can provide detailed information about the arrangement of atoms within the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. For example, its melting point, boiling point, and solubility could be determined experimentally. Its spectral data could be obtained using techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy .

Scientific Research Applications

Pyrazole Protection and Synthesis Applications

Research demonstrates the utility of tert-butyl as a protective group in the synthesis of pyrazole derivatives. For instance, Pollock and Cole (2014) detailed a method for preparing tert-butyl-protected pyrazoles, underscoring the ease and safety of this approach in organic syntheses Pollock & Cole, 2014. Such methodologies are crucial for the development of complex molecules, where selective reactivity and protection are necessary for stepwise construction of the target structure.

Regioselectivity in Heterocyclic Compound Synthesis

Martins et al. (2012) explored the regioselectivity of synthesizing 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles, highlighting the role of reaction media and conditions in determining the outcome Martins et al., 2012. This research is indicative of the broader application of tert-butyl-protected pyrazolopyridines in creating molecules with precise structural and functional attributes, essential for drug discovery and materials science.

Molecular Structure Analysis

Lu Ji (2011) reported on carbonyl molybdenum and tungsten derivatives containing pyrazolylmethylpyridine ligands, providing insight into the coordination chemistry of such complexes Lu Ji, 2011. These findings contribute to our understanding of metal-organic frameworks and catalytic systems, where tert-butyl-protected pyrazolopyridines could serve as ligands or structural components.

Applications in Catalysis and Material Science

The research by Kumar and Darkwa (2015) on the insertion of carbon monoxide into palladium-methyl bonds of complexes featuring pyrazolylmethylpyridine ligands sheds light on the potential catalytic applications of related compounds Kumar & Darkwa, 2015. Such studies are pivotal for developing new catalysts and understanding reaction mechanisms in organic synthesis and industrial processes.

properties

IUPAC Name

tert-butyl 3-(chloromethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3O2.ClH/c1-12(2,3)18-11(17)16-5-4-9-8(7-16)10(6-13)15-14-9;/h4-7H2,1-3H3,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTIIDIMOCXSJIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NN2)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2309469-42-7
Record name tert-butyl 3-(chloromethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate hydrochloride
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